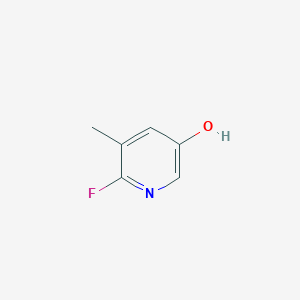

6-Fluoro-5-methylpyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRGNDHQLNNCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629382 | |

| Record name | 6-Fluoro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-50-0 | |

| Record name | 6-Fluoro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Fluoro-5-methylpyridin-3-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of a directly published synthesis, this document outlines a robust and logical multi-step approach, starting from a commercially available precursor. The protocols provided are based on well-established chemical transformations and analogous reactions found in the literature.

Proposed Synthesis Pathway

The most direct and efficient synthesis of this compound involves the diazotization of the commercially available 6-Fluoro-5-methylpyridin-3-amine, followed by hydrolysis of the resulting diazonium salt. This final step is a well-precedented transformation for the conversion of aromatic amines to hydroxyl compounds.

For a more comprehensive understanding of its synthesis from fundamental starting materials, a plausible multi-step pathway is also presented, commencing with 2-Fluoro-3-picoline. This route involves nitration and subsequent reduction to form the key amine intermediate.

Logical Workflow Diagram

Caption: Proposed synthetic pathways for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis. These values are based on typical yields for analogous reactions reported in the chemical literature and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Nitration | 2-Fluoro-3-picoline | 2-Fluoro-3-methyl-5-nitropyridine | 60-75 |

| 2 | Reduction | 2-Fluoro-3-methyl-5-nitropyridine | 6-Fluoro-5-methylpyridin-3-amine | 80-95 |

| 3 | Diazotization and Hydrolysis | 6-Fluoro-5-methylpyridin-3-amine | This compound | 50-70 |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-methyl-5-nitropyridine (Nitration)

This procedure describes the nitration of 2-Fluoro-3-picoline to introduce a nitro group at the 5-position of the pyridine ring.

Materials:

-

2-Fluoro-3-picoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 2-Fluoro-3-picoline to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10°C.

-

After the addition of nitric acid, allow the reaction mixture to slowly warm to room temperature and then heat to 50°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-Fluoro-3-methyl-5-nitropyridine.

Step 2: Synthesis of 6-Fluoro-5-methylpyridin-3-amine (Reduction)

This protocol details the reduction of the nitro group of 2-Fluoro-3-methyl-5-nitropyridine to an amino group.

Materials:

-

2-Fluoro-3-methyl-5-nitropyridine

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide (10 M aqueous solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-3-methyl-5-nitropyridine, ethanol, and water.

-

Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution to a pH of >10 with a 10 M aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Fluoro-5-methylpyridin-3-amine. The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of this compound (Diazotization and Hydrolysis)

This final step describes the conversion of the amino group of 6-Fluoro-5-methylpyridin-3-amine to a hydroxyl group.

Materials:

-

6-Fluoro-5-methylpyridin-3-amine

-

Sulfuric Acid (50% aqueous solution)

-

Sodium Nitrite (aqueous solution)

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 6-Fluoro-5-methylpyridin-3-amine in a 50% aqueous solution of sulfuric acid at 0-5°C in a beaker with stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of a diazonium salt is observed.

-

Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.

-

Slowly and carefully heat the reaction mixture to 80-90°C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature until gas evolution ceases (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to a pH of approximately 7 with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Safety Considerations

-

Nitration: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Use appropriate cooling and add reagents slowly. Work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

-

Diazotization: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. The decomposition step should be performed with care, allowing for the controlled release of nitrogen gas.

-

General Handling: All reagents and solvents should be handled in a fume hood, and appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

"6-Fluoro-5-methylpyridin-3-ol" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-5-methylpyridin-3-ol is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine core with a fluorine atom, a methyl group, and a hydroxyl group, make it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Properties and Structure

This compound is a solid at room temperature with a melting point in the range of 40-44 °C and a boiling point of 208-209 °C. Its chemical structure is characterized by a pyridine ring substituted with a fluorine atom at position 6, a methyl group at position 5, and a hydroxyl group at position 3.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 186593-50-0 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Melting Point | 40 - 44 °C |

| Boiling Point | 208 - 209 °C |

| SMILES | OC1=CC(C)=C(F)N=C1 |

| InChI | InChI=1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 |

| Predicted XlogP | 1.3 |

Synthesis and Characterization

A general procedure for the fluorination of an aminopyridine, as described in a patent for the preparation of fluoropyridine compounds, involves the following steps[1]:

-

Bromination of an aminopyridine compound.

-

An improved Balz-Schiemann reaction for fluorination.

Alternatively, nitropyridine compounds can be brominated, denitrified, and then fluorinated to obtain the desired fluoropyridine[1]. The introduction of the hydroxyl group can typically be achieved through diazotization of an amino group followed by hydrolysis.

Characterization of this compound would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the positions of the protons and carbons on the pyridine ring and its substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-F stretch, and the aromatic C-N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Applications in Drug Development

Currently, there is no direct evidence of this compound being involved in specific biological signaling pathways. Its primary role in drug development appears to be as a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the fluorine atom is of particular interest as its incorporation into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please refer to the supplier's safety data sheet (SDS).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the potential synthesis and subsequent characterization of this compound based on general chemical principles.

References

In-Depth Technical Guide: 6-Fluoro-5-methylpyridin-3-ol (CAS: 186593-50-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-5-methylpyridin-3-ol, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide combines known properties with extrapolated methodologies and potential applications based on structurally related molecules.

Chemical and Physical Properties

This compound, also known by its synonyms 2-Fluoro-5-hydroxy-3-picoline and 2-Fluoro-5-hydroxy-3-methylpyridine, is a fluorinated pyridine derivative. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 186593-50-0 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Appearance | Predicted to be a solid |

| Solubility | Expected to be soluble in organic solvents |

| SMILES | Cc1c(F)ncc(O)c1 |

| InChI Key | Not available |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-5-methylpyridine

This step is based on a known procedure for the fluorination of aminopyridines.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-5-methylpyridine in a suitable solvent such as fluoroboric acid.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Fluorination: After the addition is complete, stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature.

-

Work-up: Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-fluoro-5-methylpyridine.

Step 2: N-Oxidation of 2-Fluoro-5-methylpyridine

-

Reaction Setup: Dissolve 2-fluoro-5-methylpyridine in a chlorinated solvent like dichloromethane.

-

Oxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a solution of sodium bisulfite to quench excess peroxy acid, followed by a wash with sodium bicarbonate solution.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-fluoro-5-methylpyridine N-oxide.

Step 3: Hydroxylation of 2-Fluoro-5-methylpyridine N-oxide

-

Reaction Setup: Treat the 2-fluoro-5-methylpyridine N-oxide with acetic anhydride and heat the mixture. This is expected to lead to a rearrangement, introducing an acetate group at the 3-position.

-

Hydrolysis: After the rearrangement is complete, hydrolyze the resulting acetate ester under acidic or basic conditions to yield the final product, this compound.

-

Purification: Purify the final compound by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for this compound, its structural similarity to known kinase inhibitors suggests it may have applications in this area. Specifically, derivatives of aminopyridinols have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.

Hypothetical Role as an FGFR4 Inhibitor

The core structure of this compound could serve as a scaffold for the development of FGFR4 inhibitors. The pyridine ring can act as a hinge-binding motif, while the hydroxyl group can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.

FGFR4 Signaling Pathway

Caption: Potential inhibition of the FGFR4 signaling pathway by this compound derivatives.

Experimental Protocols for Biological Evaluation (Adapted)

The following protocols are adapted from studies on related aminopyridinol-based FGFR4 inhibitors and can be used to assess the biological activity of this compound derivatives.

FGFR Kinase Inhibition Assay Workflow

Caption: General workflow for determining the in vitro inhibitory activity against FGFR kinases.

Cell Proliferation Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., a hepatocellular carcinoma cell line with high FGFR4 expression) in appropriate media.

-

Seeding: Seed the cells in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Quantitative Data (Hypothetical, based on related compounds)

The following table presents hypothetical biological activity data for a derivative of this compound, based on published data for structurally similar FGFR4 inhibitors.

| Assay | Hypothetical IC50/GI50 (nM) |

| FGFR4 Kinase Inhibition | 10 - 100 |

| FGFR1 Kinase Inhibition | > 1000 |

| FGFR2 Kinase Inhibition | > 1000 |

| FGFR3 Kinase Inhibition | > 1000 |

| Cell Proliferation (HCC cell line) | 50 - 500 |

This in-depth technical guide provides a foundational understanding of this compound, offering a proposed synthesis route and highlighting its potential as a scaffold for developing targeted cancer therapeutics. Further experimental validation is necessary to confirm these hypotheses.

Spectroscopic Profile of 6-Fluoro-5-methylpyridin-3-ol: A Technical Guide

For Immediate Release

Spectroscopic Data Summary

The following tables summarize the currently available spectroscopic data for 6-Fluoro-5-methylpyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| CDCl₃ | 7.69 | brs | OH |

| 7.61 | s | H-2 | |

| 7.22 | d | H-4 | |

| DMSO-d₆ | 7.68 | s | H-2 |

| 7.05 | dd | H-4 | |

| 2.27 | s | CH₃ |

Note: The integration of the peaks corresponds to the number of protons in each signal. Coupling constants (J) were not consistently reported across sources.

¹³C NMR Spectroscopic Data

Detailed ¹³C NMR data for this compound is not currently available in the cited literature.

Infrared (IR) Spectroscopy

The following characteristic absorption bands have been reported for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 3325 | O-H stretch |

| 2257 | Aromatic C-H stretch |

| 1608 | C=C aromatic ring stretch |

| 1514 | C=C aromatic ring stretch |

| 1228 | C-O stretch |

| 836 | C-H out-of-plane bend |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data and detailed fragmentation patterns for this compound are not available in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. The specific parameters for the collection of the cited data were not detailed in the source materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. Standard pulse sequences are used to obtain the one-dimensional spectrum.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The IR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum of a solid sample via electrospray ionization (ESI) is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any fragment ions.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Physicochemical Landscape of 6-Fluoro-5-methylpyridin-3-ol: A Technical Guide to Solubility and Stability Assessment

Introduction

6-Fluoro-5-methylpyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. Solubility and stability are critical attributes that profoundly influence a compound's formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound. Due to the limited availability of public experimental data for this specific compound, this document focuses on providing detailed experimental protocols and illustrative data templates to guide its characterization.

Physicochemical Properties

A foundational step in the characterization of this compound is the compilation of its basic physicochemical properties. These parameters are essential for subsequent experimental design and data interpretation.

| Property | Value | Source |

| CAS Number | 186593-50-0 | Supplier Catalog |

| Molecular Formula | C₆H₆FNO | Calculated |

| Molecular Weight | 127.12 g/mol | Calculated |

| Appearance | White to off-white solid (Hypothetical) | - |

| Melting Point | Not available | - |

| pKa | Not available | - |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations for both preclinical and clinical studies.

Illustrative Solubility Data

The following table presents a template for summarizing the solubility data of this compound. The values provided are hypothetical and serve as a guide for data presentation.

| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) | Qualitative Assessment |

| Aqueous | |||

| pH 2.0 Buffer | 25 | 5.2 | Soluble |

| pH 7.4 Buffer | 25 | 1.5 | Sparingly soluble |

| pH 9.0 Buffer | 25 | 1.8 | Sparingly soluble |

| Water | 25 | 2.0 | Sparingly soluble |

| Organic | |||

| Methanol | 25 | > 50 | Freely soluble |

| Ethanol | 25 | > 50 | Freely soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very soluble |

| Acetonitrile | 25 | 15.7 | Soluble |

| Biorelevant Media | |||

| FaSSIF | 37 | 3.8 | Moderately soluble |

| FeSSIF | 37 | 4.5 | Moderately soluble |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Stability Profile

Evaluating the stability of this compound is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a shelf-life for the drug substance and subsequent drug products. Stability testing involves subjecting the compound to a variety of stress conditions as mandated by regulatory guidelines.[1][2][3]

Illustrative Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to develop stability-indicating analytical methods.[4][5][6] The following table is an example of how to present the results from such studies.

| Stress Condition | Duration | Hypothetical % Degradation | Number of Degradants | Observations |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 h | 12.5 | 2 | Major degradant at RRT 0.85 |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 h | 8.2 | 1 | Single major degradant |

| Oxidation (3% H₂O₂, RT) | 24 h | 18.9 | 3 | Significant degradation observed |

| Thermal (80°C, solid state) | 7 days | 2.1 | 1 | Minor degradation |

| Photolytic (ICH Q1B, solid state) | 1.2 million lux hours | 4.5 | 2 | Color change to light yellow |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Illustrative Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf-life.[1][2][3]

| Storage Condition | Time Point | Hypothetical Assay (%) | Hypothetical Total Impurities (%) |

| 25°C / 60% RH | 0 months | 99.8 | 0.2 |

| 3 months | 99.7 | 0.3 | |

| 6 months | 99.5 | 0.5 | |

| 12 months | 99.2 | 0.8 | |

| 40°C / 75% RH | 0 months | 99.8 | 0.2 |

| 3 months | 98.5 | 1.5 | |

| 6 months | 97.1 | 2.9 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable solubility and stability data. The following sections outline standard methodologies that can be adapted for the characterization of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffered solutions, organic solvents) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Development of a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.[9][10][11]

-

Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., different organic modifiers like acetonitrile and methanol, and a range of pH values for the aqueous phase) to achieve optimal separation of the parent peak from any potential impurities or degradants.

-

Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies (Protocol 3) to ensure that all degradation products are well-resolved from the parent peak and from each other.

-

Method Optimization: Fine-tune the chromatographic parameters, such as the gradient profile, flow rate, and column temperature, to achieve the best possible resolution, peak shape, and run time.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: Forced Degradation Studies

These studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.[4][5][6]

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 6, 12, 24 hours) and neutralize before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Collect and neutralize samples as in the acid hydrolysis study.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time and quench if necessary before analysis.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Analyze samples at specified intervals.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Protocol 4: Long-Term and Accelerated Stability Testing

This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[2][3][12]

-

Batch Selection: Place at least three primary batches of this compound on the stability study.

-

Container Closure System: Use a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.

-

Test Parameters: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

Visualizations

To aid in the understanding of the experimental processes, the following workflows are provided.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for a Comprehensive Stability Assessment.

Conclusion

References

- 1. mastercontrol.com [mastercontrol.com]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. database.ich.org [database.ich.org]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. web.vscht.cz [web.vscht.cz]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has emerged as a cornerstone in contemporary medicinal chemistry, unlocking unprecedented advancements in the biological activity and pharmacokinetic profiles of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated pyridine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding and inspire further innovation in this promising field.

Core Tenets of Fluorine Incorporation in Pyridine Scaffolds

The introduction of fluorine atoms into the pyridine ring profoundly influences the physicochemical properties of the resulting derivatives, leading to enhanced biological performance. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to several advantageous modifications[1]. These include increased metabolic stability by blocking sites susceptible to enzymatic degradation, modulation of lipophilicity to improve membrane permeability and bioavailability, and altered pKa to fine-tune receptor-binding interactions. These unique attributes have propelled the development of a diverse array of fluorinated pyridine derivatives with significant therapeutic potential across various disease areas.

Anticancer Activity: A Prominent Therapeutic Avenue

Fluorinated pyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanisms underlying their anticancer activity are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of various fluorinated pyridine derivatives has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following table summarizes the IC50 values of representative compounds against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone-based | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [2] |

| Spirooxindole-pyridine | 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [3] |

| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [4] |

| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [4] |

| Pyridine-urea | Compound 8e | VEGFR-2 | 5.00 | [5] |

| Pyridine-urea | Compound 8n | VEGFR-2 | 3.93 | [5] |

| Nicotinamide derivative | Compound 33 | HCT-116 (Colon) | 5.4 | [6] |

| Nicotinamide derivative | Compound 33 | HepG2 (Liver) | 7.1 | [6] |

| Thiophene-pyridine hybrid | Compound 17 | Topoisomerase II | 0.23 | [6] |

| Pyrimidine-5-carboxamide | Compound 1a | MERTK | 0.020 | [7] |

| Pyrimidine-5-carboxamide | Compound 2c | MERTK | 0.015 | [7] |

| Pyrimidine-5-carboxamide | Compound 3b | MERTK | 0.012 | [7] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | UO-31 (Renal) | - | [9] |

| Pyrido[d]pyrimidine | 7-(methylamino)pyrido[4,3-d]pyrimidine (5f) | EGFR | 0.13 (nM) | [10] |

| Pyrido[d]pyrimidine | 6-(methylamino)pyrido[3,4-d]pyrimidine (7f) | EGFR | 0.008 (nM) | [10] |

| Platinum(II) complex | Compound 2a | HepG2 (Liver) | comparable to cisplatin | [11] |

Signaling Pathways in Anticancer Activity

A significant mechanism by which fluorinated pyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can activate key signaling pathways involving p53 and JNK (c-Jun N-terminal kinase)[2]. The activation of the tumor suppressor p53 can lead to cell cycle arrest and apoptosis, while JNK activation is also a critical step in the apoptotic cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 6-Fluoro-5-methylpyridin-3-ol: A Technical Guide to a Hypothesized Mechanism of Action

For Immediate Release

DATELINE: Shanghai, CN – In the landscape of contemporary drug discovery, the exploration of novel small molecules with therapeutic promise is paramount. This technical guide delves into the potential mechanism of action of 6-Fluoro-5-methylpyridin-3-ol, a heterocyclic compound with a structure suggestive of significant biological activity. While direct experimental evidence for this specific molecule is nascent, this paper will synthesize data from structurally analogous compounds to propose a well-reasoned, albeit hypothetical, mechanism of action. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future investigational efforts.

Executive Summary

This compound is a fluorinated pyridine derivative. The introduction of a fluorine atom can enhance metabolic stability and binding affinity of a molecule. Although comprehensive studies on this compound are not yet publicly available, research on analogous compounds provides a basis for postulating its potential biological targets. The most compelling hypothesized mechanisms of action, based on available literature for related structures, are the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) and the blockade of voltage-gated potassium channels. Further empirical validation is essential to substantiate these hypotheses.

Hypothesized Mechanism of Action: FGFR4 Inhibition

A growing body of evidence suggests that aminopyridinol derivatives, which share a core structure with this compound, can act as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGFR4 signaling pathway is a critical regulator of cell growth, proliferation, and differentiation. In certain cancers, such as hepatocellular carcinoma (HCC), this pathway is often dysregulated.[1]

The FGFR4 Signaling Pathway

The canonical FGFR4 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF), such as FGF19, to the extracellular domain of the receptor. This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. The activated receptor then serves as a docking site for various signaling proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. The aberrant activation of this cascade can drive tumorigenesis.

A proposed mechanism for this compound, acting as an FGFR4 inhibitor, would involve its binding to the ATP-binding pocket of the FGFR4 kinase domain. This competitive inhibition would prevent the phosphorylation of downstream signaling molecules, thereby attenuating the pro-cancerous signaling cascade.

Alternative Hypothesized Mechanism: Potassium Channel Blockade

An alternative, yet plausible, mechanism of action for this compound is the blockade of voltage-gated potassium (K+) channels. A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, has been identified as a K+ channel blocker.[3] These channels are crucial for regulating neuronal excitability and action potential duration.

By blocking these channels, this compound could potentially prolong the action potential and enhance neurotransmitter release. This mechanism is the basis for the therapeutic effect of 4-aminopyridine in improving walking in patients with multiple sclerosis.[3]

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data regarding the biological activity of this compound. To facilitate future research and provide a framework for data comparison, the following table outlines the key quantitative metrics that should be determined.

| Parameter | Target | Assay Type | Value | Reference |

| IC50 | FGFR4 Kinase | Kinase Inhibition Assay | Data Not Available | |

| Kd | FGFR4 | Binding Assay (e.g., SPR) | Data Not Available | |

| EC50 | Cell Proliferation (e.g., Hep3B) | Cell-Based Assay | Data Not Available | |

| IC50 | Kv Channel | Electrophysiology (Patch Clamp) | Data Not Available |

Proposed Experimental Protocols

To elucidate the definitive mechanism of action of this compound, a systematic experimental approach is required. The following outlines the essential experimental protocols that should be employed.

FGFR4 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the FGFR4 kinase.

Methodology:

-

Recombinant human FGFR4 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with known FGFR4 activation, such as Hep3B.

Methodology:

-

Hep3B cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound.

-

After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The EC50 value is determined by analyzing the dose-response curve.

Electrophysiology Patch-Clamp Assay

Objective: To investigate the effect of this compound on voltage-gated potassium channels.

Methodology:

-

Whole-cell patch-clamp recordings are performed on cells expressing the target potassium channel (e.g., Kv1.1).

-

A voltage protocol is applied to elicit potassium currents.

-

This compound is perfused into the recording chamber at various concentrations.

-

The effect of the compound on the current amplitude and kinetics is measured.

-

The IC50 for channel block is calculated from the concentration-response data.

References

"6-Fluoro-5-methylpyridin-3-ol" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental molecular properties of 6-Fluoro-5-methylpyridin-3-ol, a pyridinol derivative of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The essential molecular identifiers for this compound are summarized in the table below. This information is critical for analytical studies, reaction stoichiometry, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C6H6FNO | [1] |

| Molecular Weight | 127.12 g/mol | Calculated |

Note: The molecular weight is calculated based on the provided molecular formula, as a publicly citable source for this specific value was not identified in the conducted search.

Molecular Information Diagram

The following diagram illustrates the relationship between the compound name and its core molecular formula.

Caption: Relationship between compound and its molecular formula.

References

In-Depth Technical Guide: Safety and Handling of 6-Fluoro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety, handling, and experimental data for 6-Fluoro-5-methylpyridin-3-ol (CAS No. 186593-50-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates available data with safety information from structurally related compounds to provide a thorough understanding of its potential hazards and handling requirements.

Chemical and Physical Properties

This compound is a fluorinated pyridine derivative. The presence of the fluorine atom and the hydroxyl and methyl groups on the pyridine ring influences its chemical reactivity and biological activity. A summary of its known physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 186593-50-0 | Commercial Suppliers |

| Molecular Formula | C₆H₆FNO | Commercial Suppliers |

| Molecular Weight | 127.12 g/mol | Calculated |

| Boiling Point | 320.5 °C at 760 mmHg | ChemSrc |

| Flash Point | 147.6 °C | MOLBASE |

| Density | 1.3 g/cm³ | ChemSrc |

| Refractive Index | 1.523 | MOLBASE |

| Storage Temperature | Room Temperature | Commercial Suppliers |

Safety and Handling

Hazard Identification

Based on data for related compounds, this compound should be handled as a substance that is potentially:

-

Harmful if swallowed, inhaled, or in contact with skin.

-

A skin, eye, and respiratory tract irritant.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with all local, state, and federal regulations.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been identified in the literature.

Method 1: Oxidation of an Organotrifluoroborate Precursor

This method involves the oxidation of a corresponding organotrifluoroborate salt using an oxidizing agent like Oxone®.

-

Materials:

-

Potassium (6-fluoro-5-methylpyridin-3-yl)trifluoroborate

-

Oxone® (potassium peroxymonosulfate)

-

Acetone

-

Water

-

Dichloromethane (for extraction)

-

Sodium sulfate (for drying)

-

-

Procedure:

-

Dissolve potassium (6-fluoro-5-methylpyridin-3-yl)trifluoroborate in a mixture of acetone and water.

-

Add a solution of Oxone® in water to the reaction mixture.

-

Stir the reaction at room temperature and monitor for completion (e.g., by TLC or LC-MS).

-

Upon completion, quench the reaction with an appropriate reagent.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography.

-

Method 2: From 2-Fluoro-3-methylpyridine-5-boronic acid

This protocol utilizes the reaction of a boronic acid with an oxidizing agent.

-

Materials:

-

2-Fluoro-3-methylpyridine-5-boronic acid

-

Hydrogen peroxide

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve 2-fluoro-3-methylpyridine-5-boronic acid in a mixture of THF and water.

-

Add hydrogen peroxide to the solution.

-

Stir the reaction at room temperature and monitor for completion.

-

Work up the reaction mixture to isolate the crude this compound.

-

Purify the product as necessary.

-

Biological Activity and Signaling Pathways

Modulation of the Integrated Stress Response (ISR)

A patent has disclosed the potential use of this compound as a modulator of the Integrated Stress Response (ISR) pathway. The ISR is a central cellular signaling network activated by various stress conditions, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.

The core of the ISR involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). This phosphorylation leads to a general inhibition of protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, orchestrates the expression of genes involved in stress adaptation and resolution.

While the precise mechanism of action for this compound on the ISR has not been fully elucidated in publicly available literature, its inclusion in a patent for ISR modulators suggests it may act at one of the key nodes of this pathway.

Below is a generalized diagram of the Integrated Stress Response pathway.

Experimental Workflow for Assessing ISR Modulation

Researchers investigating the effect of this compound on the ISR would typically follow an experimental workflow to measure the activation state of the pathway.

Conclusion

This compound is a compound of interest, particularly for its potential role in modulating the Integrated Stress Response pathway. While detailed safety and biological activity data are still emerging, this guide provides a foundational understanding for its safe handling and potential research applications. Researchers should exercise caution, adhering to the safety recommendations outlined, and consult any forthcoming supplier-specific safety data sheets. Further investigation is warranted to fully characterize its toxicological profile and elucidate its precise mechanism of action in biological systems.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Pyridyl Nucleophiles

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and heterobiaryl structures prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] A significant challenge in this field has been the coupling of 2-pyridyl nucleophiles. The corresponding 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation (the cleavage of the C-B bond by a proton source), which complicates its handling and often leads to low and inconsistent yields.[3][4][5]

Several strategies have been developed to overcome this instability, primarily through the use of stabilized 2-pyridylboron reagents. These reagents act as "slow-release" reservoirs, generating the reactive boronic acid in situ at a controlled rate.[4] This document provides detailed protocols for the Suzuki-Miyaura coupling of pyridyl nucleophiles using two highly effective types of stabilized reagents: lithium triisopropyl 2-pyridylborates and N-methyliminodiacetic acid (MIDA) boronates.

Challenges with 2-Pyridyl Nucleophiles

The primary difficulties in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles include:

-

Instability: 2-pyridylboronic acids and some derivatives are prone to decomposition via protodeboronation.[3]

-

Slow Transmetallation: The electron-deficient nature of the pyridine ring can slow the rate of transmetallation, a key step in the catalytic cycle.[3]

-

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, potentially inhibiting its activity.[6]

Stabilized boron reagents, such as MIDA boronates and organotrifluoroborates, have been developed to address these issues, offering enhanced stability and controlled reactivity.[4][7]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a palladium catalyst cycling through three main steps: oxidative addition, transmetallation, and reductive elimination.[2] The base plays a crucial role in activating the organoboron species to facilitate transmetallation.[8]

Comparative Stability of Pyridylboron Reagents

The exceptional stability of 2-pyridyl MIDA boronate compared to the free boronic acid is a key advantage, allowing for easier handling, storage, and purification.[4]

Protocol 1: Coupling of Lithium Triisopropyl 2-Pyridylborates

This protocol is based on a highly general and efficient method developed for the cross-coupling of 2-pyridyl nucleophiles with a wide range of aryl and heteroaryl bromides and chlorides.[3] The key is the in situ formation of a lithium triisopropyl 2-pyridylborate, which then couples effectively.

Experimental Protocol

-

Reagent Preparation: In a nitrogen-filled glovebox, add the 2-halopyridine (1.0 equiv) to a vial.

-

Borate Formation: Add anhydrous THF (tetrahydrofuran) to the vial, followed by cooling to -78 °C. Slowly add n-butyllithium (1.0 equiv) and stir for 20 minutes. Subsequently, add triisopropyl borate (1.1 equiv) and allow the mixture to warm to room temperature, stirring for 1 hour. This creates the lithium triisopropyl 2-pyridylborate solution.

-

Reaction Assembly: In a separate oven-dried reaction vessel, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 1.0-1.5 mol%), the phosphine oxide or phosphite ligand (3-4.5 mol%), the aryl/heteroaryl halide (1.0 equiv), and the base (e.g., KF or K₃PO₄, 3.0 equiv).

-

Addition of Nucleophile: Add the previously prepared 2-pyridylborate solution (1.5 equiv) to the reaction vessel, followed by anhydrous dioxane (3 mL/mmol of halide).

-

Reaction: Seal the vessel and heat in a preheated oil bath at 80-100 °C for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Data Summary: Coupling with Aryl/Heteroaryl Bromides and Chlorides[3]

| Entry | Aryl/Heteroaryl Halide | Base | Catalyst Loading (mol% Pd) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3,5-(CF₃)₂C₆H₃Br | K₃PO₄ | 1.0% Pd₂(dba)₃ | 80 | 18 | 82 |

| 2 | 4-MeOC₆H₄Br | K₃PO₄ | 1.0% Pd₂(dba)₃ | 80 | 18 | 74 |

| 3 | 2-MeC₆H₄Br | K₃PO₄ | 1.0% Pd₂(dba)₃ | 80 | 18 | 85 |

| 4 | 4-n-BuC₆H₄Cl | KF | 1.5% Pd₂(dba)₃ | 100 | 20 | 76 |

| 5 | 2-Cl-p-xylene | KF | 1.5% Pd₂(dba)₃ | 100 | 20 | 70 |

| 6 | 3-Chloropyridine | KF | 1.5% Pd₂(dba)₃ | 100 | 20 | 91 |

Reaction Conditions: 1 equiv aryl/heteroaryl halide, 1.5 equiv 2-pyridylboronate, 3.0 equiv base, Dioxane solvent. Ligand:Pd ratio = 3:1.[3]

Protocol 2: Coupling of 2-Pyridyl MIDA Boronates with Aryl Chlorides

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are easy to handle and store.[4] This protocol outlines their use in a robust coupling with challenging aryl chlorides, often requiring a copper co-catalyst.

Experimental Workflow

Detailed Protocol[4]

-

Reaction Assembly: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.1 equiv), aryl chloride (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos ligand (10 mol%), Copper(II) acetate (Cu(OAc)₂, 10 mol%), and Potassium acetate (KOAc, 3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Solvent/Additive Addition: Add anhydrous 1,4-dioxane, followed by diethanolamine (DEA, 20 mol%) via syringe.

-

Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Copper-Free Micellar Catalysis of 2-Pyridyl MIDA Boronates

For a more environmentally responsible approach, Suzuki-Miyaura couplings can be performed in water using micellar catalysis.[6][9] This strategy, using the surfactant TPGS-750-M, often obviates the need for copper additives and allows for milder reaction conditions. This method is particularly effective for 2-pyridyl MIDA boronates bearing electron-withdrawing substituents (e.g., fluorine or chlorine), which slow the rate of protodeboronation.[6][10]

Experimental Protocol[6]

-

Reaction Assembly: In a reaction vial, combine the substituted 2-pyridyl MIDA boronate (1.0 equiv), the aryl halide (1.0 equiv), Pd(dtbpf)Cl₂ catalyst (4 mol%), and N,N-Diisopropylethylamine (DIPEA) as the base.

-

Solvent Addition: Add a 2 wt % solution of TPGS-750-M in water.

-

Reaction: Seal the vial and heat the mixture at 45 °C. While the reaction can proceed at room temperature, gentle heating helps prevent competing protodeboronation.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the final product via column chromatography.

Data Summary: Scope of Micellar Coupling[6]

This method demonstrates broad functional group tolerance.

| Entry | Aryl Halide | Pyridyl MIDA Boronate | Yield (%) |

| 1 | 4-Bromobenzonitrile | 6-Chloro-2-pyridyl MIDA boronate | >95 |

| 2 | 4'-Bromoacetophenone | 6-Chloro-2-pyridyl MIDA boronate | >95 |

| 3 | 2-Bromo-6-methoxypyridine | 6-Chloro-2-pyridyl MIDA boronate | 85 |

| 4 | 5-Bromo-2-(methylthio)pyrimidine | 6-Chloro-2-pyridyl MIDA boronate | 91 |

| 5 | 1-(4-Bromophenyl)ethanone | 5-Fluoro-2-pyridyl MIDA boronate | 90 |

Reaction Conditions: 1:1 ratio of coupling partners, 4 mol % Pd(dtbpf)Cl₂, DIPEA, 2 wt % TPGS-750-M/H₂O, 45 °C.[6]

Conclusion

The Suzuki-Miyaura coupling of pyridyl nucleophiles, once a significant challenge, is now readily achievable through the use of stabilized boron reagents. The choice of protocol depends on the specific substrates and desired reaction conditions. The use of lithium triisopropylborates offers a general method for a wide range of halides, while MIDA boronates provide an exceptionally stable and easy-to-handle alternative.[3][4] Furthermore, advancements in micellar catalysis offer a green and efficient copper-free option for these critical transformations, expanding the synthetic chemist's toolkit for accessing valuable 2-arylpyridine motifs.[6] For any specific substrate pair, careful optimization of the catalyst, ligand, base, and solvent system remains crucial for achieving optimal results.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions [escholarship.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for 6-Fluoro-5-methylpyridin-3-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and extensive literature on the specific compound "6-Fluoro-5-methylpyridin-3-ol" are limited. The following application notes and protocols are based on the well-documented activities of structurally similar compounds, particularly fluorinated and methylated pyridin-3-ol and pyridin-3-amine derivatives. This information serves as a guide to the potential applications and experimental approaches for "this compound" in medicinal chemistry.

Introduction and Potential Applications

The this compound scaffold integrates several key features that are highly valuable in modern drug design. The pyridine ring is a common heterocyclic core in numerous FDA-approved drugs due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a molecule.[3][4][5] The methyl group provides a point for steric interaction and can influence the compound's lipophilicity and metabolic profile. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor and/or acceptor, anchoring the molecule in the binding pocket of a biological target.

Based on the activities of analogous structures, "this compound" is a promising scaffold for the development of various therapeutic agents, most notably as a kinase inhibitor.

Kinase Inhibition

Substituted pyridin-3-ol and aminopyridine cores are prevalent in the design of kinase inhibitors. For instance, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been synthesized and identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[6][7] The pyridine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases. The substituents on the pyridine ring, such as the fluoro and methyl groups in the target compound, would be crucial for achieving selectivity and potency against specific kinases like FGFR, PI3K, or JNK.[8][9][10][11]

Other Potential Therapeutic Areas

-

Antibacterial Agents: The fluorinated pyridine ring is a core component of fluoroquinolone antibiotics, where it is essential for their antibacterial activity.[7]

-

Central Nervous System (CNS) Agents: Pyridine derivatives are also explored for their activity on CNS targets, such as the muscarinic acetylcholine receptor M4.[12][13]

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of some representative pyridine derivatives against their respective kinase targets. This data illustrates the potential potency that can be achieved with this class of compounds.

| Compound/Derivative Class | Target Kinase(s) | IC50 Values | Reference |

| 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives | FGFR4 | Varies by substitution, often in the nM range | [6][7] |

| 1H-pyrrolo[2,3-b]pyridine Derivatives (e.g., Compound 4h) | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | [9] |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (e.g., Compound A8) | PI3Kδ | 0.7 nM | [11] |

| 4-(Pyrazol-3-yl)-pyrimidine Derivative (Compound 1) | JNK3 | 0.63 µM | [8] |

Experimental Protocols

Representative Synthesis of a Substituted Pyridin-3-ol Derivative

This protocol is a generalized procedure for the synthesis of a substituted aminopyridinol derivative, which can be adapted for the synthesis of "this compound" and its analogs. The synthesis of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives often involves the coupling of a substituted aniline with a pyridinol core.

Materials:

-

Substituted pyridin-3-ol (e.g., a precursor to this compound)

-

Substituted aniline

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

To a flame-dried reaction vessel, add the substituted pyridin-3-ol (1.0 eq), substituted aniline (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound against a target kinase.

Materials:

-

Test compound (e.g., "this compound") dissolved in DMSO

-

Recombinant human kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.

-

In a 384-well plate, add the kinase enzyme to the assay buffer.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.

-

The luminescence or fluorescence signal is measured using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

Synthetic Pathway

Caption: Generalized synthetic workflow for this compound.

Kinase Signaling Pathway

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Fluoro-5-methylpyridin-3-amine in Organic Synthesis

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

While direct applications of 6-fluoro-5-methylpyridin-3-ol in organic synthesis are not extensively documented in publicly available literature, its amino analogue, 6-fluoro-5-methylpyridin-3-amine , serves as a valuable and versatile building block, particularly in the field of medicinal chemistry. The presence of a fluorine atom, a methyl group, and an amino group on the pyridine ring offers multiple reaction sites and modulates the physicochemical properties of the resulting molecules, making it an attractive starting material for the synthesis of novel therapeutic agents.

These application notes provide an overview of the synthetic utility of 6-fluoro-5-methylpyridin-3-amine, including a detailed protocol for a key transformation and relevant quantitative data. This document aims to serve as a practical guide for researchers employing this building block in their synthetic endeavors.

Key Properties and Applications

6-Fluoro-5-methylpyridin-3-amine is a fluorinated pyridine derivative that is increasingly utilized in the design and synthesis of bioactive molecules.[1] The fluorine substituent can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa, while the amino group provides a convenient handle for a variety of chemical transformations.

Primary Applications:

-

Scaffold for Kinase Inhibitors: The pyridine core is a common motif in kinase inhibitors, and functionalized pyridines like 6-fluoro-5-methylpyridin-3-amine are used to explore the structure-activity relationships (SAR) of these enzyme targets.

-

Synthesis of CNS-Active Agents: The lipophilicity imparted by the fluorine atom can facilitate blood-brain barrier penetration, making this building block suitable for the development of drugs targeting the central nervous system.

-

Agrochemical Synthesis: Pyridine derivatives are also prevalent in agrochemicals, and this building block can be used to generate novel pesticides and herbicides.[1]

Data Presentation

Table 1: Physicochemical Properties of 6-Fluoro-5-methylpyridin-3-amine

| Property | Value |

| CAS Number | 186593-48-6 |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Purity | Typically ≥95% |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Data sourced from commercial supplier information.[2][3]

Experimental Protocols

Protocol 1: Hypothetical Conversion of 6-Fluoro-5-methylpyridin-3-amine to this compound via Diazotization

This protocol is a representative example of how the amino functionality can be transformed, providing a potential route to the corresponding pyridinol.

Reaction Scheme:

Materials:

-

6-Fluoro-5-methylpyridin-3-amine

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-fluoro-5-methylpyridin-3-amine (1.0 eq) in a 10% aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Effervescence (evolution of N₂) should be observed.

-

Maintain heating until the gas evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Outcome and Characterization:

The yield and purity of the product would need to be determined experimentally. Characterization would typically involve:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Visualization of Synthetic Workflow

Below is a conceptual workflow for the utilization of 6-fluoro-5-methylpyridin-3-amine as a building block in a drug discovery context.

Conclusion